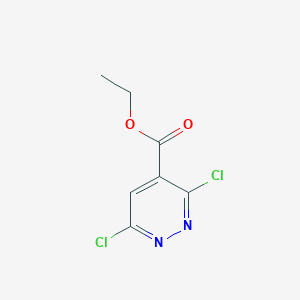

Ethyl 3,6-dichloropyridazine-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3,6-dichloropyridazine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O2/c1-2-13-7(12)4-3-5(8)10-11-6(4)9/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVWIASCXKZVAQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70576449 | |

| Record name | Ethyl 3,6-dichloropyridazine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70576449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34127-22-5 | |

| Record name | Ethyl 3,6-dichloropyridazine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70576449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 3,6-dichloropyridazine-4-carboxylate (CAS 34127-22-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3,6-dichloropyridazine-4-carboxylate, with the CAS number 34127-22-5, is a halogenated heterocyclic compound belonging to the pyridazine class of molecules. Due to the presence of reactive chlorine atoms and an ester functional group, this compound holds potential as a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, a proposed synthetic route, and a discussion of its potential applications in research and drug development based on the known biological significance of the pyridazine scaffold. While specific experimental data for this particular isomer is limited in publicly available literature, this document aims to serve as a valuable resource by summarizing the available information and providing context based on related compounds.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is primarily sourced from chemical supplier databases and computational predictions.

| Property | Value | Source |

| CAS Number | 34127-22-5 | ChemScene[1] |

| Molecular Formula | C₇H₆Cl₂N₂O₂ | Echemi[2] |

| Molecular Weight | 221.04 g/mol | ChemScene[1] |

| Appearance | Not specified (likely a solid) | - |

| Boiling Point (Predicted) | 364.2 ± 37.0 °C at 760 mmHg | Echemi[2] |

| Density (Predicted) | 1.433 ± 0.06 g/cm³ | Echemi[2] |

| LogP (Predicted) | 1.9601 | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 52.08 Ų | ChemScene[1] |

| Hydrogen Bond Acceptors | 4 | ChemScene[1] |

| Hydrogen Bond Donors | 0 | ChemScene[1] |

| Rotatable Bonds | 2 | ChemScene[1] |

| Storage Conditions | -20°C, sealed storage, away from moisture | ChemScene[1] |

Synthesis and Spectroscopic Data

Proposed Synthetic Pathway

The synthesis of the title compound could likely be achieved from a suitable pyridazine precursor. A potential route, illustrated in the diagram below, would involve the formation of a dihydroxypyridazine carboxylic acid, followed by chlorination and esterification.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Proposed)

The following is a generalized, hypothetical experimental protocol. Note: This procedure has not been experimentally validated for this specific compound and should be adapted and optimized by a qualified chemist.

Step 1: Synthesis of 3,6-Dichloropyridazine-4-carboxylic acid

A potential starting material, 3,6-Dichloropyridazine-4-carboxylic acid (CAS 51149-08-7), has been used in the synthesis of other bioactive molecules.[3] The synthesis of this precursor could be achieved through the oxidation of 3,6-dichloro-4-methylpyridazine.

Step 2: Esterification

-

To a solution of 3,6-dichloropyridazine-4-carboxylic acid (1.0 eq) in anhydrous ethanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Spectroscopic Characterization (Anticipated)

While actual spectra are not available, the expected spectroscopic features are:

-

¹H NMR: A singlet for the pyridazine ring proton, a quartet for the methylene protons of the ethyl group, and a triplet for the methyl protons of the ethyl group.

-

¹³C NMR: Signals corresponding to the aromatic carbons of the pyridazine ring, the carbonyl carbon of the ester, and the two carbons of the ethyl group.

-

IR Spectroscopy: A characteristic strong absorption band for the C=O stretching of the ester group (around 1720-1740 cm⁻¹), and bands for C-Cl and C=N stretching.

-

Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z corresponding to the molecular weight, with a characteristic isotopic pattern due to the two chlorine atoms.

Applications in Research and Drug Development

The pyridazine core is a recognized scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[4][5][6] These activities include antimicrobial, anti-inflammatory, anticancer, and antihypertensive properties. The unique electronic properties of the pyridazine ring, including its ability to participate in hydrogen bonding and π-π stacking interactions, make it an attractive component in the design of enzyme inhibitors and receptor ligands.[7]

Given the presence of two reactive chlorine atoms, this compound is a promising intermediate for the synthesis of a library of novel compounds. The chlorine atoms can be displaced by various nucleophiles (e.g., amines, thiols, alcohols) to introduce diverse substituents, allowing for the exploration of structure-activity relationships (SAR).

Potential as a Pharmaceutical Intermediate

The related isomer, Ethyl 4,6-dichloropyridazine-3-carboxylate, is a known intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[8] It serves as a building block for molecules requiring the pyridazine ring structure, where the chlorine atoms enhance its reactivity for substitution reactions crucial in drug development.[8] It is plausible that this compound could serve a similar role in the synthesis of novel therapeutic agents.

Workflow for Utilizing in Drug Discovery

The following diagram illustrates a typical workflow for utilizing a building block like this compound in a drug discovery program.

Caption: A generalized workflow for the use of this compound in drug discovery.

Safety and Handling

Detailed safety data for this compound is not extensively published. However, based on its structure and related compounds, standard laboratory safety precautions should be followed.

-

Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin and eyes. Avoid inhalation of dust or vapors.[2]

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, keeping it at -20°C is recommended.[1]

Conclusion

This compound is a chemical entity with significant potential as a building block in synthetic and medicinal chemistry. While specific experimental data for this compound is sparse, its structural features suggest it could be a valuable tool for the development of novel compounds with diverse biological activities. The information provided in this guide, compiled from available data and logical extrapolation from related structures, should serve as a useful starting point for researchers interested in exploring the chemistry and potential applications of this pyridazine derivative. Further research is warranted to fully characterize its synthesis, reactivity, and biological profile.

References

- 1. chemscene.com [chemscene.com]

- 2. echemi.com [echemi.com]

- 3. 3,6-Dichloropyridazine-4-carboxylic acid 98 51149-08-7 [sigmaaldrich.com]

- 4. Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity | MDPI [mdpi.com]

- 5. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. researchgate.net [researchgate.net]

- 7. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. innospk.com [innospk.com]

physical and chemical properties of Ethyl 3,6-dichloropyridazine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3,6-dichloropyridazine-4-carboxylate is a halogenated heterocyclic compound that holds significant interest within the fields of medicinal chemistry and drug discovery. Its pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a prevalent scaffold in a variety of biologically active molecules. The presence of two chlorine atoms and an ethyl carboxylate group on this core structure provides multiple reactive sites for further chemical modification, making it a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, though it is important to note that much of the publicly available data is predicted rather than experimentally verified.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are crucial for its handling, storage, and application in synthetic chemistry. While experimental data is limited, a summary of its key identifiers and predicted properties is presented below.

Table 1: Identifiers and Basic Properties of this compound

| Property | Value | Source |

| CAS Number | 34127-22-5 | [1][2] |

| Molecular Formula | C₇H₆Cl₂N₂O₂ | [1][2] |

| Molecular Weight | 221.04 g/mol | [2] |

| IUPAC Name | This compound | N/A |

| Synonyms | 4-Pyridazinecarboxylic acid, 3,6-dichloro-, ethyl ester | [1] |

Table 2: Predicted Physicochemical Data for this compound

| Property | Predicted Value | Source |

| Boiling Point | 364.2 ± 37.0 °C at 760 mmHg | [1] |

| Density | 1.433 ± 0.06 g/cm³ | [1] |

| Polar Surface Area | 52.1 Ų | N/A |

| LogP | 1.96 | N/A |

Chemical Reactivity and Synthesis

The reactivity of this compound is largely dictated by the electrophilic nature of the pyridazine ring, further enhanced by the two electron-withdrawing chlorine atoms. This makes the ring susceptible to nucleophilic substitution reactions, where one or both chlorine atoms can be displaced by a variety of nucleophiles. This reactivity is a key feature that allows for the diversification of the pyridazine scaffold in the synthesis of novel compounds.

Synthetic Relevance

The primary utility of this compound lies in its role as a chemical intermediate. Its structural features are valuable for the construction of more elaborate molecules, particularly in the development of pharmaceutical candidates. The pyridazine moiety is a known pharmacophore, and the dichloro-substitution pattern offers opportunities for regioselective modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Applications in Drug Discovery and Development

Pyridazine derivatives are known to exhibit a wide range of pharmacological activities, including but not limited to antimicrobial, antihypertensive, and anticancer effects. Although specific biological data for this compound is not currently available, its role as a building block for more complex, biologically active molecules is implied by its commercial availability and the general interest in this class of compounds within the pharmaceutical industry.

The general workflow for utilizing a compound like this compound in a drug discovery program would typically involve its chemical modification to generate a library of related compounds, which would then be screened for biological activity against a specific therapeutic target.

Experimental Workflows in Drug Discovery

The following diagram illustrates a generalized workflow for the initial stages of a drug discovery project that might utilize a versatile intermediate such as this compound.

This diagram outlines the progression from a starting chemical intermediate to the identification of a lead candidate. Initially, a library of diverse compounds is synthesized from the starting material. These compounds are then subjected to high-throughput screening to identify "hits" that exhibit activity against the biological target of interest. Subsequent rounds of chemical synthesis and biological testing are performed to optimize the properties of the hit compounds, ultimately leading to the selection of a lead candidate for further development.

Conclusion

This compound is a chemical intermediate with significant potential in the field of synthetic and medicinal chemistry. While a comprehensive experimental characterization of this compound is not yet publicly available, its predicted properties and reactive functional groups make it an attractive starting material for the synthesis of novel pyridazine derivatives. Its utility in the development of new therapeutic agents is an area of active interest, and further research into its synthesis and biological applications is warranted. This guide provides a foundational understanding of this compound for researchers and professionals in the pharmaceutical sciences.

References

An In-depth Technical Guide to the Molecular Structure of Ethyl 3,6-dichloropyridazine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of Ethyl 3,6-dichloropyridazine-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document compiles available data on its chemical identity, physicochemical properties, and spectroscopic characterization, alongside a detailed synthesis protocol.

Chemical Identity and Physicochemical Properties

This compound is a disubstituted pyridazine derivative. Its core structure consists of a pyridazine ring chlorinated at positions 3 and 6, with an ethyl carboxylate group at position 4.

Table 1: Chemical Identifiers for this compound [1][2]

| Identifier | Value |

| CAS Number | 34127-22-5 |

| Molecular Formula | C₇H₆Cl₂N₂O₂ |

| Molecular Weight | 221.04 g/mol |

| Canonical SMILES | CCOC(=O)C1=CC(Cl)=NN=C1Cl |

| InChI Key | KVWIASCXKZVAQG-UHFFFAOYSA-N |

Table 2: Predicted Physicochemical Properties of this compound [1]

| Property | Predicted Value |

| Boiling Point | 364.2 ± 37.0 °C at 760 mmHg |

| Density | 1.433 ± 0.06 g/cm³ |

| pKa | -3.52 ± 0.10 |

| LogP | 1.9601 |

| Topological Polar Surface Area (TPSA) | 52.08 Ų |

| Number of Hydrogen Bond Acceptors | 4 |

| Number of Hydrogen Bond Donors | 0 |

| Number of Rotatable Bonds | 2 |

Molecular Structure Visualization

The two-dimensional structure of this compound, based on its SMILES representation, is depicted below. This visualization highlights the arrangement of atoms and the key functional groups within the molecule.

Caption: 2D structure of this compound.

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of synthesized compounds. The following tables summarize the available experimental data for this compound.

Table 3: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent | Reference |

| 7.88 | s | 1H | H-5 | CDCl₃ | WO2018/98411 |

| 4.50 | q, J = 7.0 Hz | 2H | -OCH₂CH₃ | CDCl₃ | WO2018/98411 |

| 1.46 | t, J = 7.2 Hz | 3H | -OCH₂CH₃ | CDCl₃ | WO2018/98411 |

Table 4: Mass Spectrometry Data for this compound

| Technique | Ion | m/z | Reference |

| LCMS (ESI) | [M+H]⁺ | 221.1 | WO2018/98411 |

Experimental Protocols

The following section details a reported synthesis method for this compound.

Synthesis of this compound

This protocol is adapted from the procedure described in patent WO2018/98411.

Reaction Scheme:

Caption: Synthetic pathway for this compound.

Experimental Procedure:

-

To a suspension of 3,6-dichloropyridazine-4-carboxylic acid (15.0 g, 78 mmol) in tetrahydrofuran (THF, 150 mL), sequentially add ethanol (18.15 mL, 311 mmol) and 4-dimethylaminopyridine (DMAP, 0.950 g, 7.77 mmol).

-

Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC, 16.39 g, 85 mmol) in portions over 1 minute. A mild exotherm may be observed.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Upon completion, transfer the mixture to a separatory funnel and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 150 mL).

-

Extract the aqueous phase with diethyl ether (3 x 250 mL).

-

Combine the organic phases and wash with saturated brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluent: 20% to 40% ethyl acetate in hexanes) to yield the final product as a colorless oil.

This guide provides a foundational understanding of the molecular structure and synthesis of this compound based on currently available scientific literature. Further experimental studies would be beneficial to fully characterize its spectroscopic and crystallographic properties.

References

An In-depth Technical Guide to the Synthesis of Ethyl 3,6-dichloropyridazine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 3,6-dichloropyridazine-4-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document details the primary synthetic pathway, including experimental protocols and quantitative data, to assist researchers in the replication and optimization of this process.

Overview of the Synthetic Pathway

The most direct and commonly referenced synthesis of this compound involves a two-step process. The first step is the formation of the key intermediate, 3,6-dichloropyridazine-4-carboxylic acid, through the condensation of mucochloric acid with hydrazine. The subsequent step involves the esterification of this carboxylic acid to yield the final ethyl ester product.

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3,6-Dichloropyridazine-4-carboxylic Acid

The synthesis of the carboxylic acid intermediate is achieved through the reaction of mucochloric acid with a hydrazine derivative.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve mucochloric acid in a suitable solvent such as water or a lower alcohol.

-

Addition of Hydrazine: Slowly add a stoichiometric equivalent of hydrazine hydrate or a hydrazine salt (e.g., hydrazine sulfate) to the solution. The reaction may be exothermic, and cooling might be necessary.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 2 to 6 hours. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If the product remains in solution, the solvent should be removed under reduced pressure. The crude product can then be purified by recrystallization from an appropriate solvent system.

Quantitative Data:

Since a specific literature procedure with quantitative data for this step was not identified, the following table is a template for recording experimental results.

| Parameter | Value |

| Starting Material | Mucochloric Acid |

| Reagent | Hydrazine Hydrate |

| Solvent | Water/Ethanol |

| Reaction Temperature | Reflux |

| Reaction Time | 2-6 h |

| Yield (%) | Data not available |

| Purity (%) | Data not available |

| Melting Point (°C) | 142 (decomposes)[1] |

Step 2: Esterification of 3,6-Dichloropyridazine-4-carboxylic Acid

The final step is the conversion of the carboxylic acid to its ethyl ester via Fischer esterification. This is a well-established method for the synthesis of esters from carboxylic acids and alcohols.[2][3][4][5][6]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3,6-dichloropyridazine-4-carboxylic acid in a large excess of absolute ethanol. Ethanol acts as both the reactant and the solvent.[2][5]

-

Acid Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or anhydrous hydrogen chloride, to the mixture.[2][3]

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The reaction is an equilibrium, and the large excess of ethanol helps to drive it towards the product side.[2][3][5] The reaction progress can be monitored by TLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a weak base, such as a saturated solution of sodium bicarbonate. The ethyl ester can then be extracted with a suitable organic solvent like ethyl acetate or dichloromethane. The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.

Quantitative Data:

The following table summarizes the typical parameters for a Fischer esterification.

| Parameter | Value |

| Starting Material | 3,6-Dichloropyridazine-4-carboxylic acid |

| Reagent | Absolute Ethanol |

| Catalyst | Concentrated H₂SO₄ |

| Reaction Temperature | Reflux |

| Reaction Time | 4-12 h |

| Yield (%) | Typically moderate to high, dependent on equilibrium |

| Purity (%) | >95% (after purification) |

Alternative Synthetic Considerations

While the primary pathway is outlined above, alternative methods for both the chlorination and esterification steps exist and may be suitable depending on the available starting materials and desired reaction conditions.

Alternative Chlorination Methods

For the synthesis of dichloropyridazines, various chlorinating agents can be employed, typically starting from a dihydroxypyridazine precursor.[7][8]

-

Phosphorus Oxychloride (POCl₃): This is a very common and effective reagent for the conversion of hydroxypyridazines to their chloro-derivatives. The reaction is usually carried out at elevated temperatures.

-

Phosphorus Pentachloride (PCl₅): Another powerful chlorinating agent that can be used for this transformation.[8]

-

N-Chlorosuccinimide (NCS): A milder chlorinating agent that can be used under less harsh conditions.

Caption: Alternative chlorinating agents for pyridazine synthesis.

Alternative Esterification Methods

For the esterification step, particularly if the substrate is sensitive to strong acidic conditions, other methods can be considered.

-

Steglich Esterification: This method utilizes dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP). It is a milder alternative to the Fischer esterification.[9]

-

Reaction with Thionyl Chloride: The carboxylic acid can first be converted to its more reactive acid chloride using thionyl chloride (SOCl₂), followed by reaction with ethanol.

Caption: Alternative methods for the esterification of the carboxylic acid intermediate.

Conclusion

The synthesis of this compound is a critical process for the development of novel therapeutics. The presented two-step pathway, commencing with the formation of 3,6-dichloropyridazine-4-carboxylic acid followed by Fischer esterification, represents a robust and adaptable method. Researchers can utilize the provided protocols and data as a foundation for their synthetic endeavors in this area. The alternative methods also offer flexibility in reagent choice and reaction conditions to suit various laboratory settings and substrate sensitivities.

References

- 1. cerritos.edu [cerritos.edu]

- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 3. athabascau.ca [athabascau.ca]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]

- 8. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]

- 9. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

An In-depth Technical Guide to the Structural Analogs of Ethyl 3,6-dichloropyridazine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of structural analogs derived from the core molecule, Ethyl 3,6-dichloropyridazine-4-carboxylate. This class of compounds has garnered significant interest in medicinal chemistry due to the versatile reactivity of the dichloropyridazine core, which allows for the facile introduction of diverse substituents and the generation of libraries of novel compounds with a range of biological activities.

The Core Moiety: this compound

This compound serves as a key building block for the synthesis of a variety of heterocyclic compounds. The presence of two chlorine atoms at the 3 and 6 positions of the pyridazine ring provides reactive sites for nucleophilic substitution, enabling the introduction of a wide array of functional groups. This inherent reactivity, coupled with the pyridazine core's drug-like properties, makes it an attractive scaffold for the development of novel therapeutic agents.

Synthetic Strategies for Analog Development

The primary route for the derivatization of this compound involves the sequential nucleophilic aromatic substitution (SNAr) of the chlorine atoms. The chlorine at the 6-position is generally more susceptible to nucleophilic attack than the chlorine at the 3-position, allowing for regioselective substitution.

General Experimental Protocol for Nucleophilic Substitution

The following protocol is a general method for the substitution of the 6-chloro position with an amine nucleophile, based on procedures for similar pyridazine cores.

Materials:

-

This compound

-

Amine nucleophile (e.g., morpholine, piperidine, substituted anilines)

-

Hünig's base (N,N-Diisopropylethylamine)

-

1,4-Dioxane (anhydrous)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous 1,4-dioxane, add the desired amine nucleophile (1.1 eq) and Hünig's base (1.5 eq).

-

The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The resulting residue is partitioned between ethyl acetate and water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to afford the desired 3-chloro-6-(substituted)pyridazine-4-carboxylate analog.

Further modifications, such as substitution of the remaining chlorine at the 3-position or transformation of the ethyl ester, can be carried out to generate a diverse library of analogs.

Biological Activities and Therapeutic Targets

Structural analogs of this compound have been investigated for a range of therapeutic applications, with a significant focus on oncology and inflammatory diseases. Key biological targets include protein kinases, which are crucial regulators of cellular signaling pathways.

Cyclin-Dependent Kinase 2 (CDK2) Inhibitors

A notable application of pyridazine-4-carboxylate analogs is in the development of inhibitors of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a key regulator of the cell cycle, and its dysregulation is a hallmark of many cancers. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.

A series of 3,6-disubstituted pyridazine-4-carboxamides have been synthesized and evaluated for their anticancer activity against human breast cancer cell lines (T-47D and MDA-MB-231) and their inhibitory activity against CDK2.[1]

Table 1: In vitro Antiproliferative Activity of Selected Pyridazine Analogs against Human Breast Cancer Cell Lines. [1]

| Compound | R | T-47D IC50 (µM) | MDA-MB-231 IC50 (µM) |

| 11e | 2-adamantyl | 1.37 ± 0.04 | 2.18 ± 0.07 |

| 11h | tert-butyl | 1.60 ± 0.05 | 3.24 ± 0.10 |

| 11l | methyltetrahydropyran | 1.57 ± 0.05 | 1.30 ± 0.04 |

| 11m | morpholine | 0.43 ± 0.01 | 0.99 ± 0.03 |

Table 2: In vitro CDK2 Inhibitory Activity of Selected Pyridazine Analogs. [1]

| Compound | IC50 (nM) |

| 11e | 151 ± 6.16 |

| 11h | 43.8 ± 1.79 |

| 11l | 55.6 ± 2.27 |

| 11m | 20.1 ± 0.82 |

The data indicates that the nature of the substituent at the 6-position significantly influences both the antiproliferative and CDK2 inhibitory activity. The morpholine-containing analog 11m demonstrated the most potent activity in both assays.

The following is a representative protocol for determining the in vitro inhibitory activity of compounds against CDK2.

Materials:

-

Recombinant human CDK2/Cyclin E complex

-

Histone H1 (substrate)

-

[γ-33P]ATP

-

Kinase buffer

-

Test compounds

-

Filter paper and scintillation counter

Procedure:

-

Prepare a reaction mixture containing the CDK2/Cyclin E complex, histone H1, and the test compound at various concentrations in kinase buffer.

-

Initiate the kinase reaction by adding [γ-33P]ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by spotting the mixture onto filter paper and washing with phosphoric acid to remove unincorporated ATP.

-

Measure the radioactivity of the filter paper using a scintillation counter to determine the amount of phosphate incorporated into the histone H1 substrate.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

The inhibition of CDK2 by pyridazine analogs disrupts the normal progression of the cell cycle, leading to G1/S phase arrest and subsequent apoptosis in cancer cells.

c-Jun N-terminal Kinase (JNK) Inhibitors

The JNK signaling pathway is another important target in cancer and inflammatory diseases. JNKs are stress-activated protein kinases that regulate a variety of cellular processes, including apoptosis, inflammation, and cell proliferation.

Inhibition of the JNK pathway can prevent the activation of transcription factors like c-Jun, which are involved in promoting cell survival and proliferation in certain cancers.

Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors

HPK1 is a negative regulator of T-cell receptor (TCR) signaling and is considered a promising target for cancer immunotherapy. Inhibition of HPK1 can enhance T-cell activation and antitumor immunity. The 4,6-dichloropyridazine-3-carboxylate scaffold has been identified as a starting point for the development of HPK1 inhibitors.[2]

In T-cells, HPK1 acts as a brake on the signaling cascade initiated by TCR engagement. Inhibition of HPK1 removes this brake, leading to a more robust and sustained T-cell response.

Structure-Activity Relationships (SAR)

The biological activity of this compound analogs is highly dependent on the nature and position of the substituents. Key SAR observations include:

-

Substitution at the 6-position: This position is readily modified and has a significant impact on potency and selectivity. The introduction of cyclic amines, such as morpholine, has been shown to be beneficial for CDK2 inhibition.[1]

-

Substitution at the 3-position: Modification of this position, often after substitution at the 6-position, allows for fine-tuning of the molecule's properties.

-

Modification of the Carboxylate Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to various amides, which can significantly alter the compound's pharmacokinetic and pharmacodynamic properties.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. The synthetic accessibility and the ability to modulate biological activity through systematic structural modifications make this class of compounds highly attractive for drug development programs. Future research will likely focus on the exploration of a wider range of substituents, the optimization of pharmacokinetic properties, and the evaluation of these analogs in in vivo models of cancer and inflammatory diseases. The development of highly selective inhibitors for specific kinase targets, such as CDK2, JNK1, and HPK1, holds significant promise for the advancement of targeted therapies.

References

The Diverse Biological Activities of Dichloropyridazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloropyridazine derivatives, a class of heterocyclic compounds, have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Their unique chemical structure allows for diverse substitutions, leading to the development of potent agents with potential therapeutic applications in oncology, infectious diseases, and inflammatory conditions. This technical guide provides an in-depth overview of the biological activities of various dichloropyridazine derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Anticancer Activity

Dichloropyridazine derivatives have shown significant promise as anticancer agents, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs), Interleukin-2-inducible T-cell Kinase (ITK), and Poly (ADP-ribose) polymerase (PARP).

Cyclin-Dependent Kinase (CDK) Inhibition

A series of 3,6-disubstituted pyridazines has been identified as potent inhibitors of CDK2, a key regulator of the cell cycle.[1][2][3] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.

Table 1: Anticancer and CDK2 Inhibitory Activities of 3,6-Disubstituted Pyridazine Derivatives [1][2][3]

| Compound | T-47D (IC50, µM) | MDA-MB-231 (IC50, µM) | CDK2 (IC50, nM) |

| 11e | 2.62 ± 0.08 | - | 151 ± 6.16 |

| 11h | 1.60 ± 0.05 | - | 43.8 ± 1.79 |

| 11l | 1.57 ± 0.05 | - | 55.6 ± 2.27 |

| 11m | 0.43 ± 0.01 | 0.99 ± 0.03 | 20.1 ± 0.82 |

Interleukin-2-inducible T-cell Kinase (ITK) Inhibition

Novel 3-oxo-2,3-dihydropyridazine derivatives have been developed as selective inhibitors of ITK, a crucial enzyme in T-cell signaling.[4][5] Dysregulation of ITK signaling is implicated in T-cell malignancies, making it an attractive therapeutic target.

Table 2: Cytotoxicity and ITK Inhibitory Activity of 3-Oxo-2,3-dihydropyridazine Derivatives [4][5]

| Compound | Jurkat (IC50, µM) | ITK (IC50, µM) |

| 9 | 37.61 | 0.87 |

| 22 | 11.17 | 0.19 |

Poly (ADP-ribose) Polymerase (PARP-1) Inhibition

Chloropyridazine hybrids have been designed as inhibitors of PARP-1, an enzyme critical for DNA repair.[6][7][8] PARP-1 inhibitors can induce synthetic lethality in cancer cells with deficient DNA repair mechanisms. One study identified pyridopyridazinone derivatives as potent PARP-1 inhibitors, with compound 8a showing an IC50 of 36 nM, comparable to the reference drug Olaparib (IC50 = 34 nM).[9] Another study on pyrano[2,3-d]pyrimidine-2,4-dione analogues as PARP-1 inhibitors found compounds S2 and S7 to be highly potent with IC50 values of 4.06 ± 0.18 nM and 3.61 ± 0.15 nM, respectively.[10]

Antimicrobial and Antifungal Activity

Dichloropyridazine derivatives have also demonstrated notable activity against various bacterial and fungal strains.

Table 3: Antimicrobial and Antifungal Activity of Dichloropyridazine Derivatives

| Compound Class | Organism | Activity (MIC, µg/mL) | Reference |

| Chloro derivatives | E. coli | 0.892–3.744 | [11] |

| Chloro derivatives | P. aeruginosa | 0.892–3.744 | [11] |

| Chloro derivatives | S. marcescens | 0.892–3.744 | [11] |

| Piperazine derivative (5-ClPAH) | S. aureus ATCC 29213 | 78.125 | [12] |

| Piperazine derivative (5-ClPAH) | S. aureus ATCC 25923 | 78.125 | [12] |

| Piperazine derivative (5-ClPAH) | C. albicans | - (Excellent Inhibition) | [12] |

| Dichlorophenylpyrrylimidazolylmethane derivatives | C. albicans & Candida spp. | Less active than miconazole | [13] |

Experimental Protocols

Anticancer Activity Assessment

-

Cell Seeding: Cancer cell lines (e.g., T-47D, MDA-MB-231, SKOV-3) are seeded in 96-well plates and incubated to allow for cell attachment.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period.

-

Cell Fixation: Adherent cells are fixed in situ by adding cold trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with Sulforhodamine B solution.

-

Wash and Solubilization: Unbound dye is removed by washing, and the protein-bound dye is solubilized with a Tris base solution.

-

Absorbance Measurement: The absorbance is read on a plate reader at a suitable wavelength.

-

Data Analysis: The IC50 values are calculated from the dose-response curves.

Kinase Inhibition Assays

-

Reaction Setup: The assay is performed in a 96-well plate. A master mix containing the CDK2/Cyclin A2 enzyme and a suitable substrate (e.g., Histone H1) in a kinase buffer is prepared.

-

Inhibitor Addition: Diluted test inhibitors are added to the wells.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

-

Incubation: The plate is incubated at 30°C for a defined period (e.g., 60 minutes).

-

Reaction Termination and Signal Generation: The reaction is stopped, and the amount of ADP produced is measured using a detection reagent (e.g., ADP-Glo™ Kinase Assay). This involves converting the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.

-

Data Acquisition: Luminescence is measured using a plate-reading luminometer.

-

Data Analysis: The percent inhibition is plotted against the inhibitor concentration to determine the IC50 value.

A similar protocol to the CDK2 assay is followed, using the recombinant ITK enzyme and a suitable substrate.

Antimicrobial and Antifungal Susceptibility Testing

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution of Compounds: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions for microbial growth.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

ITK Signaling Pathway in T-Cells

Interleukin-2-inducible T-cell Kinase (ITK) is a key component of the T-cell receptor (TCR) signaling cascade. Upon TCR activation, a series of phosphorylation events leads to the recruitment and activation of ITK. Activated ITK then phosphorylates and activates phospholipase C gamma 1 (PLCγ1), which in turn triggers downstream signaling pathways leading to T-cell activation, proliferation, and cytokine production. Dichloropyridazine-based ITK inhibitors block this pathway, thereby suppressing T-cell mediated responses, which is beneficial in T-cell malignancies.

Caption: ITK Signaling Pathway and Inhibition by Dichloropyridazine Derivatives.

PARP-1 Inhibition and DNA Damage Repair

Poly (ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that plays a crucial role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. When PARP-1 is inhibited, SSBs accumulate and can lead to the formation of double-strand breaks (DSBs) during DNA replication. In cancer cells with mutations in genes responsible for homologous recombination (HR) repair of DSBs (e.g., BRCA1/2), the inhibition of PARP-1 leads to synthetic lethality, as the cells are unable to repair these DSBs, resulting in cell death.

Caption: Mechanism of PARP-1 Inhibition by Dichloropyridazine Derivatives.

Conclusion

Dichloropyridazine derivatives represent a promising class of compounds with a wide array of biological activities. Their efficacy as anticancer agents, particularly as inhibitors of CDK2, ITK, and PARP-1, is well-documented with potent in vitro activities. Furthermore, their antimicrobial and antifungal properties highlight their potential for development as novel anti-infective agents. The detailed experimental protocols and elucidated mechanisms of action provided in this guide offer a solid foundation for further research and development of this versatile chemical scaffold. Future studies should focus on optimizing the selectivity and pharmacokinetic properties of these derivatives to translate their in vitro potency into effective therapeutic agents.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. Antifungal agents. 7. Dichlorophenylpyrrylimidazolylmethane derivatives: synthesis and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Ethyl 3,6-dichloropyridazine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature providing specific experimental data for ethyl 3,6-dichloropyridazine-4-carboxylate (CAS No. 34127-22-5) is limited. This guide is compiled based on available data for closely related compounds and general principles of pyridazine chemistry, aiming to provide a foundational understanding and highlight research opportunities.

Introduction

This compound is a heterocyclic compound featuring a pyridazine core. The pyridazine ring is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The presence of two chlorine atoms and an ethyl carboxylate group on the pyridazine ring makes this molecule a versatile intermediate for the synthesis of more complex derivatives through nucleophilic substitution and other functional group transformations.

Physicochemical Properties

Quantitative data for this compound is primarily available from commercial suppliers. A summary of these properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 34127-22-5 | ChemScene[1] |

| Molecular Formula | C₇H₆Cl₂N₂O₂ | Echemi[2] |

| Molecular Weight | 221.04 g/mol | ChemScene[1] |

| Appearance | Not specified | - |

| Boiling Point (Predicted) | 364.2 ± 37.0 °C at 760 mmHg | Echemi[2] |

| Density (Predicted) | 1.433 ± 0.06 g/cm³ | Echemi[2] |

| PSA (Polar Surface Area) | 52.1 Ų | Echemi[2] |

| Purity | ≥95% | ChemScene[1] |

Synthesis

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from 3,6-dihydroxypyridazine:

-

Chlorination: Conversion of 3,6-dihydroxypyridazine to 3,6-dichloropyridazine.

-

Carboxylation and Esterification: Introduction of the carboxylate group at the 4-position, followed by esterification to the ethyl ester. A more direct route would involve the synthesis of 3,6-dichloropyridazine-4-carboxylic acid followed by esterification.

A detailed experimental protocol for the synthesis of the parent compound, 3,6-dichloropyridazine, is available in the patent literature.[3][4] The subsequent carboxylation and esterification steps are based on general organic chemistry principles.

Experimental Protocols

Protocol 2.2.1: Synthesis of 3,6-Dichloropyridazine (General Procedure from Patent Literature) [3]

-

Materials: 3,6-dihydroxypyridazine, phosphorus oxychloride (POCl₃), chloroform.

-

Procedure:

-

In a round-bottom flask, add 3,6-dihydroxypyridazine (e.g., 4.48g, 40 mmol).

-

Add phosphorus oxychloride (e.g., 9.20g, 60 mmol) and chloroform (20 mL).

-

Stir the mixture at 50°C for 4 hours.

-

Monitor the reaction completion using TLC and GC.

-

After the reaction terminates, remove the solvent by rotary evaporation to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to obtain 3,6-dichloropyridazine.

-

Protocol 2.2.2: Esterification of 3,6-Dichloropyridazine-4-carboxylic Acid (General Procedure)

-

Materials: 3,6-dichloropyridazine-4-carboxylic acid, ethanol, sulfuric acid (catalyst).

-

Procedure:

-

Dissolve 3,6-dichloropyridazine-4-carboxylic acid in an excess of ethanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by column chromatography or recrystallization.

-

Chemical Reactions

The chemical reactivity of this compound is dominated by the two chlorine substituents on the electron-deficient pyridazine ring, which are susceptible to nucleophilic substitution.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at positions 3 and 6 can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates. This allows for the introduction of diverse functional groups and the synthesis of a library of derivatives. The relative reactivity of the two chlorine atoms may allow for selective substitution under controlled conditions.

Biological Activities of Pyridazine Derivatives

While no specific biological activity data has been reported for this compound, the pyridazine scaffold is a well-known pharmacophore. Various derivatives of pyridazine have been reported to possess a broad spectrum of biological activities, including:

-

Anticancer: Some pyridazine derivatives have shown potential as anticancer agents.

-

Antihypertensive: The pyridazine nucleus is present in some antihypertensive drugs.

-

Antimicrobial: Antibacterial and antifungal activities have been reported for certain pyridazine compounds.

-

Anti-inflammatory: Pyridazine derivatives have been investigated for their anti-inflammatory properties.[5]

The presence of reactive chlorine atoms in this compound makes it an attractive starting material for the synthesis of novel pyridazine derivatives with potential therapeutic applications. Further research is needed to explore the biological activities of this specific compound and its derivatives.

Conclusion

This compound is a potentially valuable building block in medicinal chemistry and materials science. Although detailed literature on its synthesis and biological activity is currently sparse, its chemical structure suggests a rich potential for derivatization. This guide provides a foundational overview based on the chemistry of related compounds and highlights the need for further investigation into the synthesis, reactivity, and biological evaluation of this and related molecules. The development of a robust synthetic protocol and the exploration of its utility in the synthesis of novel bioactive compounds represent significant research opportunities.

References

An In-depth Technical Guide to the Key Starting Materials for the Synthesis of 3,6-Dichloropyridazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,6-Dichloropyridazine is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] Its versatile reactivity allows for the introduction of various functional groups, making it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the primary synthetic routes to 3,6-dichloropyridazine, focusing on the key starting materials and reaction conditions. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are presented to facilitate a deeper understanding and practical application of these synthetic methodologies.

Primary Synthetic Pathway: From Maleic Anhydride to 3,6-Dichloropyridazine

The most prevalent and industrially significant route for the synthesis of 3,6-dichloropyridazine commences with the condensation of maleic anhydride with hydrazine, followed by a chlorination step. This two-step process is efficient and utilizes readily available starting materials.

Step 1: Synthesis of 3,6-Dihydroxypyridazine (Maleic Hydrazide)

The initial step involves the reaction of maleic anhydride with hydrazine hydrate, often in the presence of an acid, to form 3,6-dihydroxypyridazine.[2][3] This intermediate is also commonly known as maleic hydrazide or pyridazine-3,6-diol.

Key Starting Materials:

-

Maleic Anhydride

-

Hydrazine Hydrate

-

Acid (e.g., Hydrochloric Acid)

Reaction Scheme:

Caption: Synthesis of 3,6-Dihydroxypyridazine.

Experimental Protocol: Synthesis of 3,6-Dihydroxypyridazine

A typical laboratory-scale synthesis involves the following procedure:

-

To a three-necked flask, add 72.5 mL of hydrazine hydrate (80%, 1.3 mol).[2]

-

Slowly add 120 mL of 30% hydrochloric acid dropwise.[2]

-

To this mixture, add 98 g of maleic anhydride (1 mol).[2]

-

Heat the mixture to 110°C and reflux for 3 hours.[2]

-

After reflux, cool the reaction mixture to allow for crystallization.[2]

-

The resulting solid is collected by suction filtration and washed with cold ethanol.[2]

-

The white solid product is 3,6-dihydroxypyridazine.[2]

Quantitative Data Summary:

| Parameter | Value | Reference |

| Yield | 91% | [2] |

| Melting Point | 298-300 °C | [2] |

Step 2: Chlorination of 3,6-Dihydroxypyridazine

The second and final step is the chlorination of the 3,6-dihydroxypyridazine intermediate to yield the target molecule, 3,6-dichloropyridazine. Several chlorinating agents can be employed for this transformation, with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) being the most common.

Key Chlorinating Agents:

-

Phosphorus Oxychloride (POCl₃)

-

Phosphorus Pentachloride (PCl₅)

-

N-Chlorosuccinimide (NCS)

Comparative Analysis of Chlorination Methods

The choice of chlorinating agent can significantly impact the reaction conditions, yield, and overall process safety and environmental friendliness. This section provides a detailed comparison of the most frequently used methods.

Chlorination using Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride is a widely used and effective chlorinating agent for this reaction. The reaction is typically carried out in a suitable solvent or using an excess of POCl₃ as both the reagent and the solvent.

Reaction Scheme:

Caption: Chlorination with Phosphorus Oxychloride.

Experimental Protocols: Chlorination with POCl₃

-

Protocol A: To a round bottom flask containing 3,6-dihydroxypyridazine (125g, 1115 mmol), add POCl₃ (520 ml, 5576 mmol) at room temperature under a nitrogen atmosphere. The reaction mixture is heated at 80°C overnight. After the reaction, the excess POCl₃ is removed under high vacuum. The residue is diluted with ethyl acetate and quenched with an ice-cold saturated solution of sodium bicarbonate to a pH of ~8. The product is extracted with ethyl acetate, washed with water and brine, dried over sodium sulfate, and concentrated to yield 3,6-dichloropyridazine.[4]

-

Protocol B: In a 500 mL single-necked round bottom flask, 11.20 g (100 mmol) of 3,6-dihydroxypyridazine is mixed with 46.00 g (300 mmol) of phosphorus oxychloride and 150 ml of chloroform. The mixture is stirred and reacted at 65°C for 3.5 hours. After completion, the solvent is removed by rotary evaporation to obtain the crude product, which is then purified by silica gel column chromatography.

Quantitative Data Summary for POCl₃ Chlorination:

| Molar Ratio (DHP:POCl₃) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 1:1.5 | Chloroform | 50 | 4 | 72.35 | 99.03 (GC) | |

| 1:3 | Chloroform | 65 | 3.5 | 86 | - | |

| 1:5 | None | 80 | Overnight | 85 | - | [4] |

| 1:1.5 | Methanol/Water | 80 | 1 | 88.65 | 98.13 (GC) | [5] |

| 1:3 | Chloroform | 50 | 4 | 87.10 | - | [5] |

Chlorination using Phosphorus Pentachloride (PCl₅)

Phosphorus pentachloride is another effective, albeit more aggressive, chlorinating agent for the synthesis of 3,6-dichloropyridazine.

Reaction Scheme:

Caption: Chlorination with Phosphorus Pentachloride.

Experimental Protocol: Chlorination with PCl₅

-

In a three-necked flask, charge 22g of 3,6-dihydroxypyridazine (0.2 mol) and 232.8g of phosphorus pentachloride (1.12 mol).[2]

-

Heat the mixture to 125°C and maintain for 4 hours.[2]

-

The generated phosphorus oxychloride is evaporated under reduced pressure.[2]

-

The remaining viscous liquid is cooled to room temperature and then poured into water to quench the reaction.[2]

-

The pH is adjusted to approximately 8 by adding 28% ammonia water.[2]

-

The solid is filtered, and the filtrate is extracted with dichloromethane. The combined solids are recrystallized from n-hexane to give white crystals of 3,6-dichloropyridazine.[2]

Quantitative Data Summary for PCl₅ Chlorination:

| Molar Ratio (DHP:PCl₅) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1:5.6 | 125 | 4 | 82 | [2] |

Chlorination using N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide offers a milder and potentially more environmentally friendly alternative to phosphorus-based chlorinating agents. This method avoids the formation of phosphorus-containing byproducts.

Reaction Scheme:

Caption: Chlorination with N-Chlorosuccinimide.

Experimental Protocol: Chlorination with NCS

-

Add ethanol, 3,6-dihydroxypyridazine, and hydrochloric acid to a reaction vessel and heat with stirring.[2]

-

Continuously add N-chlorosuccinimide (NCS) to the reaction mixture, controlling the temperature.[2]

-

After the chlorination reaction is complete, cool the mixture to induce crystallization.[2]

-

Collect the product by suction filtration.[2]

Quantitative Data Summary for NCS Chlorination:

| Molar Ratio (DHP:NCS) | Temperature (°C) | Time (h) | Reference |

| 1:2.05-2.1 | Not exceeding 60 | 1-3 | [2] |

Overall Synthesis Workflow

The entire process from the primary starting materials to the final product can be visualized as a sequential workflow.

Caption: Overall Synthesis Workflow.

Conclusion

The synthesis of 3,6-dichloropyridazine is a well-established process with maleic anhydride and hydrazine as the fundamental starting materials. The subsequent chlorination of the 3,6-dihydroxypyridazine intermediate can be achieved through various reagents, with phosphorus oxychloride and phosphorus pentachloride being the most reported. While these phosphorus-based reagents provide high yields, N-chlorosuccinimide presents a milder alternative. The selection of the chlorination method will depend on the desired scale, available equipment, and safety and environmental considerations. This guide provides the essential data and protocols to aid researchers and professionals in the efficient and informed synthesis of this important chemical intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]

- 3. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]

- 4. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]

- 5. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]

The Regioselective Reactivity of Chlorine Atoms in Dichloropyridazines: A Technical Guide for Drug Development Professionals

An in-depth exploration of the factors governing the reactivity of chlorine atoms in dichloropyridazine scaffolds, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their synthetic utility. This guide details key reactions, presents quantitative data for predicting regioselectivity, and offers explicit experimental protocols and workflows.

The pyridazine core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer and antiviral properties. Dichloropyridazines serve as versatile building blocks for the synthesis of these complex molecules. The two chlorine atoms on the pyridazine ring offer multiple reaction sites, but their reactivity is highly dependent on their position and the reaction conditions employed. Understanding and controlling the regioselectivity of reactions involving dichloropyridazines is therefore crucial for the efficient synthesis of targeted therapeutic agents.

This technical guide provides a detailed overview of the reactivity of chlorine atoms in various dichloropyridazine isomers, with a focus on three key transformation types: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Cross-Coupling, and Buchwald-Hartwig Amination.

Factors Influencing Chlorine Atom Reactivity

The reactivity of the chlorine atoms on a dichloropyridazine ring is primarily governed by the electronic effects of the two adjacent nitrogen atoms. These nitrogen atoms are electron-withdrawing, which generally activates the chlorine atoms towards nucleophilic attack. The relative reactivity of the chlorine atoms is influenced by:

-

Position on the Pyridazine Ring: The proximity of a chlorine atom to the nitrogen atoms significantly impacts its electrophilicity.

-

Electronic Nature of Substituents: The presence of other electron-donating or electron-withdrawing groups on the pyridazine ring can modulate the reactivity of the chlorine atoms.

-

Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature can dramatically influence the regioselectivity of the reaction.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of dichloropyridazines. The electron-deficient nature of the pyridazine ring facilitates the displacement of chloride ions by a wide range of nucleophiles, including amines, alkoxides, and thiolates.

Regioselectivity in SNAr Reactions

The regioselectivity of SNAr on dichloropyridazines is dictated by the stability of the Meisenheimer intermediate formed upon nucleophilic attack. Generally, the position that can better stabilize the negative charge will be more reactive.

Table 1: Regioselectivity of Nucleophilic Aromatic Substitution on Dichloropyridazines

| Dichloropyridazine Isomer | Nucleophile | Reaction Conditions | Major Product | Minor Product | Yield (%) | Reference |

| 3,6-Dichloropyridazine | Hydrazine Hydrate | Ethanol, reflux | 3-Hydrazinyl-6-chloropyridazine | - | High | [1] |

| 3,6-Dichloropyridazine | Sodium Methoxide | Methanol, reflux | 3-Chloro-6-methoxypyridazine | - | High | [1] |

| 4,5-Dichloro-2-methyl-6-nitro-2H-pyridazin-3-one | p-Methoxyphenol, NaH | DMF, 0 °C | 5-Chloro-4-(4-methoxyphenoxy)-2-methyl-6-nitro-2H-pyridazin-3-one | - | Good | [2] |

| 4,5-Dichloro-2-methyl-6-nitro-2H-pyridazin-3-one | p-Methoxyphenol, K2CO3 | Methanol, reflux | 5-Chloro-4-(4-methoxyphenoxy)-2-methyl-6-nitro-2H-pyridazin-3-one | - | 97 | [2] |

| 4,5-Dichloro-2-methyl-6-nitro-2H-pyridazin-3-one | Methanol, K2CO3 | Methanol, reflux | 4-Methoxy-5-chloro-2-methyl-6-nitro-2H-pyridazin-3-one | 5-Methoxy-4-chloro-2-methyl-6-nitro-2H-pyridazin-3-one | 62 (major), 28 (minor) | [2] |

Experimental Protocol: Nucleophilic Aromatic Substitution of 3,6-Dichloropyridazine with an Amine

This protocol describes a general procedure for the monosubstitution of 3,6-dichloropyridazine with an amine nucleophile.

Materials:

-

3,6-Dichloropyridazine

-

Amine (e.g., morpholine, piperidine)

-

Solvent (e.g., Ethanol, N,N-Dimethylformamide (DMF))

-

Base (e.g., Triethylamine, Potassium Carbonate)

Procedure:

-

To a solution of 3,6-dichloropyridazine (1.0 eq) in the chosen solvent, add the amine (1.0-1.2 eq) and the base (1.5-2.0 eq).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid and wash with cold solvent.

-

If no precipitate forms, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 3-amino-6-chloropyridazine derivative.

References

Unlocking New Therapeutic Avenues: A Technical Guide to Pyridazine-Based Compounds and Their Molecular Targets

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the significant potential of pyridazine-based compounds as therapeutic agents. This whitepaper provides an in-depth analysis of their molecular targets, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

The pyridazine scaffold, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry. Its unique physicochemical properties make it a versatile core for the design of potent and selective modulators of various biological targets. This guide delves into the core therapeutic areas where pyridazine derivatives have shown considerable promise, with a particular focus on oncology and inflammatory diseases.

Key Therapeutic Targets and Quantitative Efficacy

Pyridazine-based compounds have demonstrated significant activity against a range of therapeutic targets, most notably protein kinases, which are crucial regulators of cellular processes frequently dysregulated in diseases like cancer. The following tables summarize the in vitro efficacy of several pyridazine derivatives against key kinase targets.

Table 1: In Vitro Anticancer and Kinase Inhibitory Activity of 3,6-Disubstituted Pyridazine Derivatives

| Compound ID | Target Cell Line/Enzyme | IC50 (µM) | Reference |

| 11e | T-47D (Breast Cancer) | 1.57 ± 0.05 | [1][2][3] |

| MDA-MB-231 (Breast Cancer) | 1.98 ± 0.06 | [1][2][3] | |

| SKOV-3 (Ovarian Cancer) | > 50 | [1][2][3] | |

| CDK2 | 0.151 ± 0.006 | [1][2][3] | |

| 11h | T-47D (Breast Cancer) | 0.88 ± 0.03 | [1][2][3] |

| MDA-MB-231 (Breast Cancer) | 1.57 ± 0.05 | [1][2][3] | |

| SKOV-3 (Ovarian Cancer) | 21.3 ± 0.71 | [1][2][3] | |

| CDK2 | 0.0438 ± 0.0018 | [1][2][3] | |

| 11l | T-47D (Breast Cancer) | 0.65 ± 0.02 | [1][2][3] |

| MDA-MB-231 (Breast Cancer) | 1.12 ± 0.04 | [1][2][3] | |

| SKOV-3 (Ovarian Cancer) | 19.8 ± 0.65 | [1][2][3] | |

| CDK2 | 0.0556 ± 0.0023 | [1][2][3] | |

| 11m | T-47D (Breast Cancer) | 0.43 ± 0.01 | [1][2][3] |

| MDA-MB-231 (Breast Cancer) | 0.99 ± 0.03 | [1][2][3] | |

| SKOV-3 (Ovarian Cancer) | 17.4 ± 0.58 | [1][2][3] | |

| CDK2 | 0.0201 ± 0.0008 | [1][2][3] |

Key Signaling Pathways Modulated by Pyridazine-Based Compounds

The therapeutic effects of pyridazine derivatives are often attributed to their ability to modulate critical signaling pathways involved in cell proliferation, survival, and angiogenesis. The following diagrams, generated using the DOT language, illustrate the points of intervention for these compounds.

Cyclin-Dependent Kinase 2 (CDK2) Signaling Pathway

The cell cycle is tightly regulated by cyclin-dependent kinases (CDKs). CDK2, in complex with cyclin E and cyclin A, plays a pivotal role in the G1/S phase transition and S phase progression.[4] Pyridazine-based inhibitors of CDK2 can effectively halt the cell cycle, preventing the proliferation of cancer cells.[1][2][3]

Caption: Inhibition of the CDK2 signaling pathway by pyridazine-based compounds.

Mps1 (TTK) Kinase and the Spindle Assembly Checkpoint

Monopolar spindle 1 (Mps1), also known as TTK, is a key regulator of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures accurate chromosome segregation during mitosis.[5][6] Inhibition of Mps1 by pyridazine derivatives can lead to mitotic catastrophe and cell death in cancer cells.

Caption: The role of Mps1 in the spindle assembly checkpoint and its inhibition.

c-Met Signaling Pathway in Cancer

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in tumor growth, invasion, and metastasis.[7][8][9] Pyridazine-based inhibitors can block the ATP-binding site of c-Met, thereby inhibiting its downstream signaling cascades.

Caption: Inhibition of the c-Met signaling pathway by pyridazine derivatives.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling

Angiogenesis, the formation of new blood vessels, is a hallmark of cancer. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key mediators of this process.[10][11] Pyridazine-based compounds have been developed as potent inhibitors of VEGFR-2, offering a promising anti-angiogenic therapeutic strategy.

Caption: The VEGFR-2 signaling pathway and its inhibition by pyridazine compounds.

Experimental Protocols

To facilitate further research and development, this section provides detailed methodologies for key experiments cited in the evaluation of pyridazine-based compounds.

In Vitro Kinase Inhibition Assay (CDK2/Cyclin A2)

This protocol outlines a typical procedure for determining the in vitro inhibitory activity of compounds against CDK2.

Objective: To determine the IC50 value of a test compound against CDK2/cyclin A2 kinase.

Materials:

-

Recombinant human CDK2/cyclin A2 enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Substrate (e.g., Histone H1)

-

Test compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

-

Reaction Setup:

-

Add 2.5 µL of the diluted compound or vehicle (DMSO in kinase buffer) to the wells of a 384-well plate.

-

Add 5 µL of a mixture of the substrate and ATP in kinase buffer to each well.

-

Initiate the reaction by adding 2.5 µL of the CDK2/cyclin A2 enzyme solution in kinase buffer.

-

-

Incubation: Incubate the plate at 30°C for 1 hour.

-

Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[12]

Cell Proliferation Assay (Sulforhodamine B - SRB Assay)

This protocol describes a method for evaluating the antiproliferative activity of compounds against cancer cell lines.

Objective: To determine the IC50 value of a test compound on the proliferation of cancer cells.

Materials:

-

Human cancer cell lines (e.g., T-47D, MDA-MB-231)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compound (dissolved in DMSO)

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

Tris base solution (10 mM, pH 10.5)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound for 48-72 hours.

-

Cell Fixation: Gently add cold TCA to a final concentration of 10% and incubate for 1 hour at 4°C. Wash the plates five times with water.

-

Staining: Add SRB solution to each well and incubate for 10-30 minutes at room temperature.

-

Washing: Wash the plates with 1% acetic acid to remove unbound dye.

-

Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.

-

Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the untreated control. Determine the IC50 value by plotting the percentage of growth inhibition against the compound concentration.[1][2]

Conclusion

The pyridazine scaffold represents a highly promising platform for the development of novel therapeutics targeting a range of diseases, particularly cancer. The ability of pyridazine-based compounds to potently and selectively inhibit key protein kinases involved in oncogenic signaling pathways underscores their therapeutic potential. This technical guide provides a foundational resource for researchers and drug developers, offering a comprehensive overview of the key targets, quantitative efficacy, and relevant experimental methodologies to accelerate the discovery and development of the next generation of pyridazine-based medicines.

References

- 1. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mps1 kinase functions in mitotic spindle assembly and error correction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. c-MET [stage.abbviescience.com]

- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 11. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 3,6-dichloropyridazine-4-carboxylate: Synonyms and Identifiers